Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate is a thiophene derivative characterized by its unique structure, which includes an ethyl ester, an amino group, and a phenyl ring substituted with an ethoxycarbonyl group. Its molecular formula is and it has a molecular weight of approximately 319.38 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.
These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.
Thiophene derivatives, including Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate, have shown promising biological activities. Research indicates that compounds with similar structures can exhibit:
The synthesis of Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate typically involves multi-step processes:
These methods are essential for obtaining high-purity compounds suitable for biological testing.
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate has potential applications in various fields:
Studies on the interactions of Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate with biological targets are crucial for understanding its mechanism of action:
Several compounds share structural similarities with Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate, which can provide insights into its uniqueness:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Ethyl 2-amino-4-methylthiophene-3-carboxylate | 43088-42-2 | 0.94 |
Ethyl 2-amino-5-bromothiophene-3-carboxylate | 56387-07-6 | 0.82 |
Methyl 2-amino-thiophene-3-carboxylate | 4651-81-4 | 0.97 |
tert-butyl 2-amino-thiophene-3-carboxylate | 59739-05-8 | 0.95 |
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate | 72965-16-3 | 0.88 |
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate stands out due to the presence of both an ethoxycarbonyl substituent on the phenylene ring and an amino group at the thiophene position, which may confer unique biological activities not observed in simpler thiophene derivatives.